N-((4-(2,5-dimethoxyphenyl)-5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound is a structurally complex 1,2,4-triazole derivative featuring a dimethoxyphenyl group, a thioether-linked acetamide moiety, and a dimethylsulfamoyl benzamide substituent. The 1,2,4-triazole core is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry . The dimethylsulfamoyl group enhances solubility and bioavailability, while the thioether linkage provides conformational flexibility. Spectral characterization would include IR bands for amide C=O (~1660–1680 cm⁻¹), sulfamoyl S=O (~1350 cm⁻¹), and NH stretches (~3300 cm⁻¹), as observed in analogous triazole derivatives .
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O6S2/c1-19-7-8-20(2)24(15-19)32-28(37)18-43-30-34-33-27(36(30)25-16-22(41-5)11-14-26(25)42-6)17-31-29(38)21-9-12-23(13-10-21)44(39,40)35(3)4/h7-16H,17-18H2,1-6H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNVBGNMIHFXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethoxyphenyl)-5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that incorporates various functional groups known for their biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is significant in medicinal chemistry due to its diverse biological activities. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O4S |
| Molecular Weight | 446.56 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor properties. The compound's structure suggests it may inhibit cancer cell proliferation through apoptosis induction. In vitro studies have shown that derivatives with similar structures can exhibit IC50 values in the low micromolar range against various cancer cell lines, such as A-431 and Jurkat cells .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The triazole moiety's ability to disrupt cell membrane integrity could be a mechanism behind this activity .
The proposed mechanism involves the inhibition of key enzymes involved in nucleic acid synthesis or cell wall formation in bacteria and cancer cells. The thioether linkage may enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to our target compound showed promising results with IC50 values ranging from 1 to 10 µM against multiple cancer types .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related sulfamoyl-substituted triazoles, revealing significant antibacterial activity comparable to standard antibiotics like norfloxacin .
- In Vivo Studies : Further research is needed to evaluate in vivo efficacy and safety profiles through animal models to understand pharmacokinetics and potential therapeutic windows.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and synthetic differences between the target compound and analogous derivatives from the provided evidence:
Key Comparative Insights
This may enhance binding affinity in biological targets .
Functional Group Contributions: The dimethylsulfamoyl group in the target compound likely improves aqueous solubility compared to sulfonylphenyl groups in ’s compounds .
Synthetic Efficiency :
- Yields for analogous triazole derivatives (e.g., ) range from 70–80%, suggesting the target compound’s synthesis may require optimized conditions to achieve comparable efficiency .
- ’s use of active methylene compounds demonstrates versatility in introducing diverse substituents, a strategy applicable to modifying the target compound’s acetamide or benzamide groups .
Spectroscopic Distinctions :
- The absence of C=S bands in the target compound’s IR spectrum (due to its thioether group) contrasts with ’s triazole-3-thiones (νC=S ~1250 cm⁻¹) .
- The dimethylsulfamoyl group’s S=O stretches (~1350 cm⁻¹) differ from sulfonylphenyl S=O vibrations (~1150 cm⁻¹) in , aiding structural differentiation .
Research Findings and Implications
- Bioactivity Potential: While highlights antiviral activity in triazole-Schiff base hybrids, the target compound’s dimethylsulfamoyl group may confer unique pharmacokinetic properties, warranting further biological evaluation .
- Thermal Stability : ’s thiadiazoles exhibit melting points up to 290°C, suggesting the target compound may similarly resist thermal degradation due to its rigid triazole core .
- Synthetic Challenges : The complexity of introducing both thioether and sulfamoyl groups may necessitate multi-step protocols, as seen in ’s sequential alkylation and condensation steps .
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and purity?
Answer:
Optimization requires systematic evaluation of reaction parameters, such as temperature, solvent polarity, and catalyst choice. For example:
- Design of Experiments (DoE): Use statistical modeling to identify critical factors affecting yield, as demonstrated in flow-chemistry protocols for diazomethane synthesis .
- Intermediate Purification: Employ column chromatography or recrystallization (as in ) to isolate intermediates, reducing side-product interference.
- Catalytic Systems: Explore phase-transfer catalysts or microwave-assisted reactions to accelerate thioether bond formation (common in triazole-thiol linkages, as in ).
What analytical techniques are most effective for characterizing the molecular structure and confirming regioselectivity?
Answer:
A multi-technique approach is essential:
- Single-Crystal X-ray Diffraction: Resolves atomic coordinates and confirms regioselectivity, as applied to triazole derivatives in .
- NMR Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to assign proton/carbon environments, particularly for distinguishing thioether and sulfamoyl groups .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities.
How do non-covalent interactions influence the reactivity and supramolecular assembly of this compound?
Answer:
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can stabilize transition states or guide crystal packing:
- Hydrogen Bonding: The sulfamoyl group may act as a hydrogen-bond acceptor, enhancing solubility or target binding (observed in sulfonamide analogs in ).
- Crystal Engineering: Modify substituents (e.g., methoxy groups) to alter packing motifs, as shown in studies on benzothiazine derivatives .
- Theoretical Modeling: Pair experimental data with DFT calculations to map interaction energies, as in .
What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility:
- Solvent Correction: Re-run computational models with explicit solvent molecules (e.g., COSMO-RS) to better match experimental NMR shifts .
- Dynamic Effects: Perform molecular dynamics (MD) simulations to account for rotational barriers in flexible substituents (e.g., dimethylphenyl groups) .
- Cross-Validation: Compare multiple spectroscopic methods (e.g., IR, Raman) to identify systematic errors in computational parameters.
How can researchers design experiments to elucidate the role of the dimethylsulfamoyl group in biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs lacking the sulfamoyl group or replacing it with bioisosteres (e.g., carboxylates) and compare activity .
- Target Docking Studies: Use molecular docking to assess sulfamoyl interactions with enzymes (e.g., carbonic anhydrase), as triazole-sulfonamides are known inhibitors .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes when the sulfamoyl group is modified.
What methodologies are recommended for analyzing stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC-MS .
- Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss at elevated temperatures (up to 300°C).
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions, as applied to benzamide derivatives in .
How can researchers address challenges in isolating stereoisomers or tautomeric forms of this compound?
Answer:
- Chiral Chromatography: Employ polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers, particularly if asymmetric synthesis is attempted.
- Tautomer-Specific Crystallization: Control solvent polarity to favor specific tautomers (e.g., 1,2,4-triazole vs. 1,3,4-triazole forms) .
- Dynamic NMR: Detect tautomerization in solution by variable-temperature NMR experiments.
What experimental approaches validate the compound’s mechanism of action in biological systems?
Answer:
- Enzymatic Assays: Test inhibition of kinases or proteases using fluorogenic substrates, comparing IC50 values with structural analogs .
- Gene Knockdown Studies: Use siRNA to silence putative targets (e.g., EGFR) and assess activity loss.
- Metabolic Profiling: Perform LC-MS-based metabolomics to identify pathway perturbations (e.g., ROS modulation in antioxidant studies ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
